

In-Depth Technical Guide to the Synthesis of Deuterated cis-4-Heptenal

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Compound of Interest

Compound Name: *cis-4-Heptenal-D2*

Cat. No.: B590934

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of potential synthesis pathways for the preparation of deuterated cis-4-Heptenal. The methodologies described are based on established and reliable chemical transformations, adapted for the specific purpose of introducing deuterium at various positions within the target molecule. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes.

Introduction

cis-4-Heptenal is a volatile organic compound known for its characteristic green, fatty, and vegetable-like odor, and it is a key flavor component in various foods. Deuterium-labeled isotopologs of cis-4-Heptenal are valuable tools in several scientific domains. In metabolic studies, they can serve as internal standards for mass spectrometry-based quantification or as tracers to elucidate metabolic pathways. In medicinal chemistry and drug development, selective deuteration can alter a molecule's pharmacokinetic and pharmacodynamic properties, a strategy known as the "deuterium effect."

This guide outlines three primary strategic approaches for the synthesis of deuterated cis-4-Heptenal:

- Pathway 1: Stereoselective Wittig reaction using deuterated building blocks.

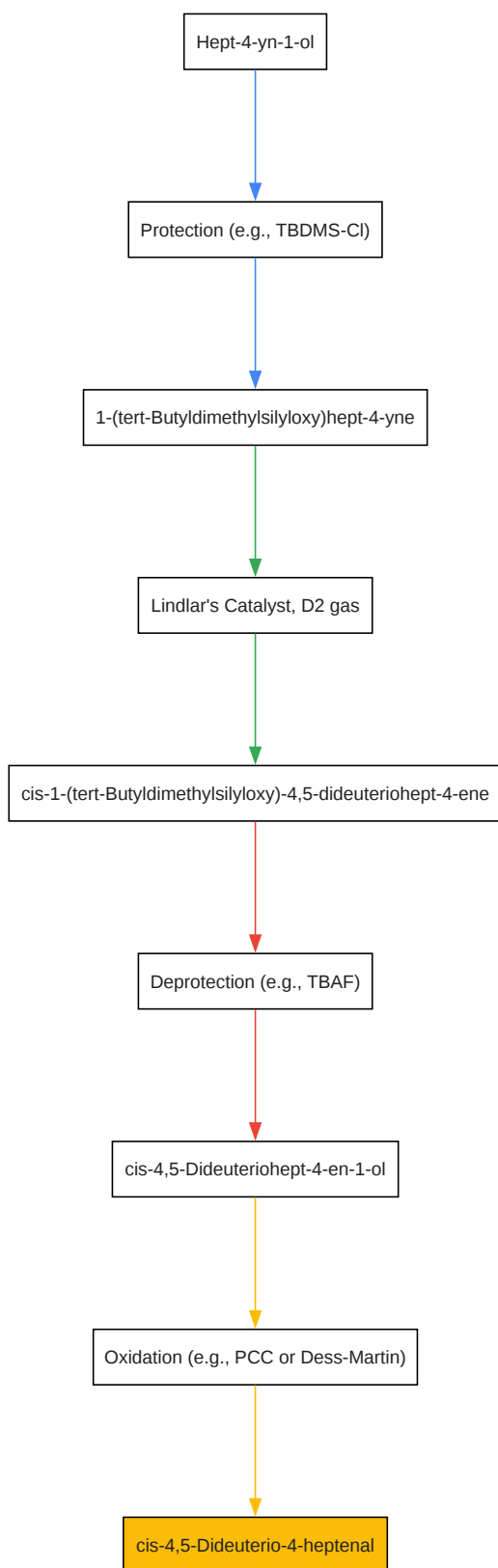
- Pathway 2: Semireduction of a deuterated alkyne.
- Pathway 3: Post-synthesis H/D exchange on the cis-4-Heptenal scaffold.

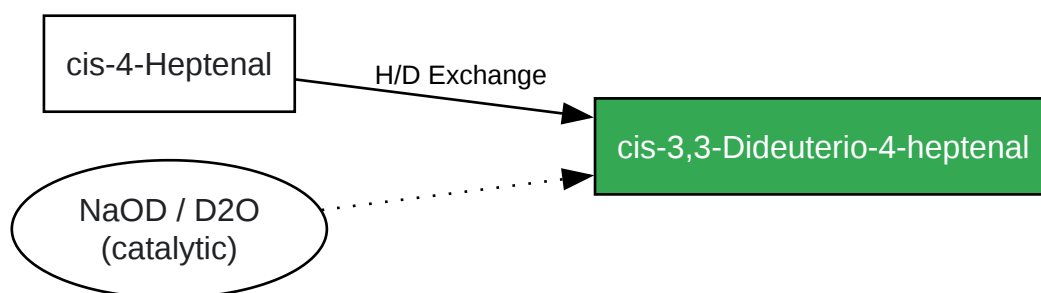
Each pathway offers the potential to introduce deuterium at specific locations, providing versatility for various research applications.

Pathway 1: Stereoselective Wittig Olefination

The Wittig reaction is a powerful method for constructing carbon-carbon double bonds. By using a non-stabilized phosphonium ylide, one can achieve high stereoselectivity for the (Z)- or cis-isomer. This pathway can be adapted to introduce deuterium by using either a deuterated aldehyde or a deuterated phosphonium salt.

Diagram of Pathway 1





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com